4SC-205
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4SC205; 4SC 205; 4SC-205 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar KIF11 Inhibitors
Mechanistic and Structural Differentiation
Most KIF11 inhibitors (e.g., ispinesib, filanesib) target the L5/α2/α3 allosteric pocket and share structural scaffolds derived from monastrol or STLC . However, 4SC-205’s chemical structure remains undisclosed, suggesting a novel scaffold . Unlike intravenous (IV) inhibitors, this compound is the only oral KIF11 inhibitor in clinical development, allowing continuous dosing and improved patient compliance .
Preclinical and Clinical Efficacy
This compound outperforms competitors in neuroblastoma models:
- In vivo: Reduced tumor weight by 14.75-fold in patient-derived xenografts (PDX) and delayed metastasis growth .
- Combination therapy : Enhanced efficacy with cisplatin (synergy score: 9.8) and ALK inhibitors (e.g., ceritinib) via dual cell-cycle blockade .
Clinical Development Challenges
Most KIF11 inhibitors fail due to:
This compound overcomes this via sustained oral dosing .
Redundancy with KIF15 : Compensatory KIF15 activity reduces inhibitor efficacy. This compound’s continuous inhibition may mitigate this in neuroblastoma .
Preparation Methods
Intermediate Formation
A critical intermediate likely involves a tetrazole moiety, as seen in structurally related compounds like YL001. The formation of such intermediates typically begins with cycloaddition reactions between nitriles and sodium azide under acidic conditions. For example, in YL001 synthesis, a tetrazole ring is formed via reaction of 4’-methyl-acetophenone with sodium azide and ammonium chloride in dimethylformamide (DMF), yielding a precursor for subsequent functionalization. Similar steps may apply to this compound, with modifications to substituents to achieve desired steric and electronic properties.
Coupling Reactions
Coupling reactions, such as amide bond formation or nucleophilic aromatic substitution, are central to assembling the final structure. In the synthesis of YL001, a benzoyl chloride derivative is reacted with a tetrazole-bearing intermediate in the presence of triethylamine to form the final product. For this compound, analogous coupling steps may link aromatic or heteroaromatic subunits to the central scaffold, ensuring proper orientation for Eg5 binding.
Analytical Characterization and Validation
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) :
-
1H NMR and 13C NMR are critical for verifying structural integrity. For example, YL001 exhibits distinct shifts for methyl groups (δ 2.36 ppm) and trifluoromethyl-phenyl protons (δ 7.90 ppm).
-
19F NMR may be employed to confirm trifluoromethyl incorporation.
High-Resolution Mass Spectrometry (HRMS) :
Chromatographic Purity Assessment
HPLC Conditions :
-
Column: ZORBAX SB-C18 (5 μm, 4.6 × 250 mm)
-
Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Acceptance Criteria :
Process Optimization and Scale-Up Challenges
Yield Improvement Strategies
Purification Challenges
-
Silica Gel Chromatography : Gradient elution (hexane → ethyl acetate) resolves closely eluting impurities.
-
Recrystallization : Methanol/ether mixtures yield high-purity crystals but require precise control of cooling rates to avoid oiling out.
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters from analogous Eg5 inhibitor syntheses:
Industrial-Scale Manufacturing Considerations
Cost-Effective Reagent Selection
Q & A
Q. How should researchers design experiments to evaluate this compound’s synergy with other therapies?
- Answer: Combine this compound with agents targeting complementary pathways (e.g., checkpoint inhibitors, DNA repair inhibitors) using:
- Isobologram analysis: Quantify synergistic effects in vitro.
- Orthotopic co-treatment models: Assess metastasis reduction and survival extension in vivo.
- Biomarker-driven stratification: Prioritize patients with high KIF11 expression or mitotic checkpoint deficiencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
